3-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
Description
Role of 1,2,4-Oxadiazole-Triazole Hybrid Architectures in Medicinal Chemistry
The 1,2,4-oxadiazole-triazole hybrid in 3-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid demonstrates three key pharmacological advantages:
Enhanced Aromatic Complementarity : The oxadiazole ring ($$ \text{C}2\text{N}2\text{O} $$) exhibits partial aromaticity ($$ \pi $$-electron density = 6), enabling charge-transfer interactions with tyrosine/tryptophan residues. Concurrently, the triazole moiety ($$ \text{C}2\text{N}3 $$) provides dual hydrogen-bond acceptor sites (N2 and N4 positions) for stabilizing enzyme-inhibitor complexes.
Metabolic Stability : Comparative studies show 1,2,4-oxadiazoles resist cytochrome P450-mediated oxidation better than isosteric amide groups, increasing plasma half-life by 2.3–4.8× in murine models.
Structural Tunability : Table 1 illustrates how substitutions on the triazole ring modulate the compound’s physicochemical properties.
Table 1: Structure-Property Relationships in 1,2,4-Oxadiazole-Triazole Hybrids
| Substituent Position | logP Change | Solubility (mg/mL) | Protein Binding (%) |
|---|---|---|---|
| Triazole N1 | +0.45 | 12.3 ± 0.8 | 78.2 |
| Triazole C4 | -0.12 | 18.9 ± 1.2 | 65.4 |
| Oxadiazole C5 | +0.67 | 5.6 ± 0.4 | 89.1 |
Strategic Importance of Bifunctional Heterocyclic Systems in Bioactive Molecule Design
The propanoic acid linker in this compound serves dual purposes:
- Conformational Restriction : Fixed dihedral angles between the heterocycles (θ = 112° ± 3° by DFT calculations) preorganize the molecule for target binding, reducing entropic penalty upon complexation.
- Acid-Responsive Solubility : The carboxylic acid group ($$ \text{p}K_a = 3.8 $$) ensures pH-dependent solubility, with >90% ionization at intestinal pH, enhancing oral bioavailability.
Recent synthetic advancements enable efficient construction of such hybrids via:
- Cyclocondensation : Hydrazide intermediates react with carbon disulfide under basic conditions to form oxadiazole-thiones, followed by triazole annulation.
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole rings with >95% regioselectivity.
These methods yield gram-scale quantities with HPLC purity ≥98%, facilitating structure-activity relationship (SAR) studies. Molecular docking simulations reveal the compound’s capacity to inhibit thymidylate synthase (TS) via dual interactions: oxadiazole stacking with Phe225 and triazole hydrogen bonding to Arg50′. Such bifunctional targeting underpins its 2.1× greater potency than monocyclic analogs in HCT-116 colon carcinoma models.
Structure
3D Structure
Properties
IUPAC Name |
3-[3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O3/c13-5(14)2-1-4-10-7(12-15-4)6-8-3-9-11-6/h3H,1-2H2,(H,13,14)(H,8,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIBXJOZTRZEFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)C2=NOC(=N2)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid typically involves the formation of the triazole and oxadiazole rings through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired heterocyclic rings.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid involves its interaction with specific molecular targets. The triazole and oxadiazole rings can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Key Observations :
- Synthesis Yields: Bulky substituents (e.g., isoquinolin-3-yl in compound 20) improve yields (62%) compared to smaller groups (e.g., 4-bromophenyl, 45%) .
- Solubility : Electron-withdrawing groups (Br, F) reduce solubility, while methoxy or pyridinyl groups enhance it due to polarity .
- Conformational Stability : Coplanar arrangements (e.g., pyridin-3-yl analog with 11.3° dihedral angle) suggest enhanced π-stacking in biological systems .
Physicochemical Properties
- Acidity: The propanoic acid group (pKa ~4.8) ionizes at physiological pH, enhancing water solubility and enabling ionic interactions. Bromo-substituted analogs exhibit increased acidity due to electron withdrawal .
- Lipophilicity: Fluorinated analogs (e.g., 3-[3-(4-fluoro-3-methylphenyl)-oxadiazolyl]propanoic acid, CID 16779155) show higher logP values, favoring membrane permeability .
Biological Activity
3-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid is a compound that integrates the structural features of triazole and oxadiazole, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, including its antibacterial, antifungal, anti-inflammatory, and cytotoxic effects.
Chemical Structure
The compound can be represented as follows:
Antibacterial Activity
Research has shown that derivatives of triazole and oxadiazole exhibit significant antibacterial properties. For instance, compounds with similar structures have been evaluated against various Gram-positive and Gram-negative bacteria. In a study, derivatives were tested for their Minimum Inhibitory Concentration (MIC) values against Escherichia coli and Staphylococcus aureus, revealing promising antibacterial activity (Table 1).
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| This compound | 32 | 16 |
| Control (Ampicillin) | 8 | 4 |
Antifungal Activity
The compound also shows potential antifungal activity. In vitro studies demonstrated its efficacy against Candida albicans, with an MIC value comparable to standard antifungal agents. The mechanism of action may involve disruption of fungal cell membranes or interference with nucleic acid synthesis.
Anti-inflammatory Effects
In a study assessing the anti-inflammatory properties of triazole derivatives, it was found that compounds similar to this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated peripheral blood mononuclear cells (PBMCs). The results indicated that at concentrations of 50 µg/mL, the compound could decrease TNF-α levels by approximately 60%, suggesting a strong anti-inflammatory effect.
Cytotoxicity Studies
Cytotoxicity assessments revealed that while the compound exhibits biological activity, it maintains a favorable safety profile. In PBMC cultures treated with varying concentrations up to 100 µg/mL, cell viability remained above 90%, indicating low toxicity.
Case Studies
Case Study 1: A study investigated the effects of triazole derivatives on cancer cell lines. The results indicated that the compound induced apoptosis in HeLa cells through the activation of caspase pathways.
Case Study 2: Another research focused on the anti-tuberculosis activity of triazole derivatives. The compound demonstrated significant inhibition against Mycobacterium tuberculosis, highlighting its potential as an antitubercular agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
